molecular formula C21H20N2O3 B2757259 N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-51-9

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2757259
CAS No.: 899992-51-9
M. Wt: 348.402
InChI Key: GIQZOYZJQAEKJI-UHFFFAOYSA-N
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Description

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse pharmacological properties and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzofuran ring, a phenyl group, and a piperidine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of benzofuran-2-carbonyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature of around 80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-methanol derivatives .

Scientific Research Applications

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide stands out due to its unique combination of a benzofuran ring, a phenyl group, and a piperidine ring. This structure imparts distinct pharmacological properties, making it a valuable compound for research in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(1-benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(19-15-16-9-5-6-12-18(16)26-19)23(17-10-3-1-4-11-17)21(25)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQZOYZJQAEKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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